molecular formula C17H17ClN2O5 B4034069 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide

Cat. No.: B4034069
M. Wt: 364.8 g/mol
InChI Key: RFFWZOQZYUUPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Etherification: The formation of an ether bond between 4-chloro-2-methylphenol and 4-methoxy-2-nitrobenzene, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the etherified product with a suitable amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(4-methoxyphenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide is unique due to the presence of both a nitro group and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-10-8-12(18)4-7-16(10)25-11(2)17(21)19-14-6-5-13(24-3)9-15(14)20(22)23/h4-9,11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFWZOQZYUUPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-chloro-2-methylphenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.